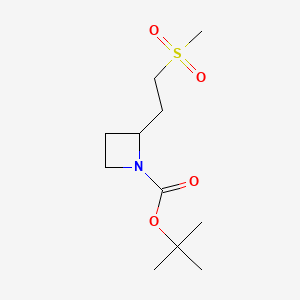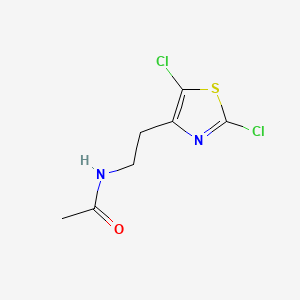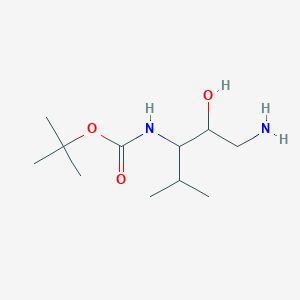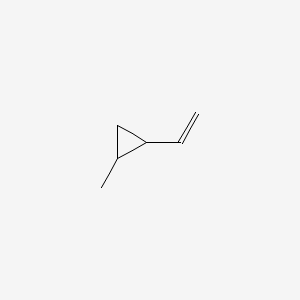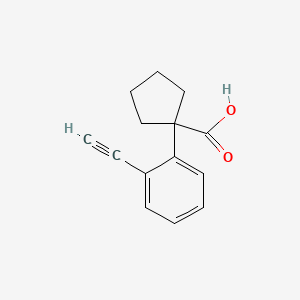
1-(2-Ethynylphenyl)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethynylphenyl)cyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring attached to a carboxylic acid group and a phenyl ring with an ethynyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethynylphenyl)cyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the palladium-catalyzed coupling of 2-ethynylphenylboronic acid with cyclopentanone, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically include the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like K2CO3, and a solvent like THF.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Ethynylphenyl)cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or CrO3 can be used under acidic conditions.
Reduction: Reagents such as LiAlH4 or NaBH4 are commonly used.
Substitution: Electrophiles like Br2 or NO2+ can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1-(2-carboxyphenyl)cyclopentane-1-carboxylic acid.
Reduction: Formation of 1-(2-ethynylphenyl)cyclopentanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethynylphenyl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(2-Ethynylphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanecarboxylic acid: Lacks the phenyl and ethynyl groups, making it less versatile in terms of chemical reactivity.
1-Phenylcyclopentanecarboxylic acid: Similar structure but lacks the ethynyl group, which reduces its potential for π-π interactions.
2-Cyclopentene-1-carboxylic acid: Contains a double bond in the cyclopentane ring, leading to different reactivity and applications.
Uniqueness
1-(2-Ethynylphenyl)cyclopentane-1-carboxylic acid is unique due to the presence of both the ethynyl and phenyl groups, which enhance its chemical reactivity and potential for various applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.
Eigenschaften
Molekularformel |
C14H14O2 |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
1-(2-ethynylphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H14O2/c1-2-11-7-3-4-8-12(11)14(13(15)16)9-5-6-10-14/h1,3-4,7-8H,5-6,9-10H2,(H,15,16) |
InChI-Schlüssel |
VLAAGQYIWLVRRF-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=CC=C1C2(CCCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride](/img/structure/B13556559.png)

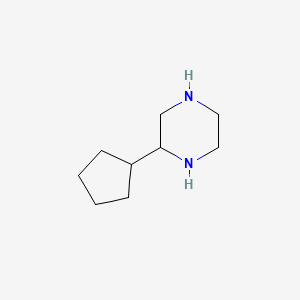
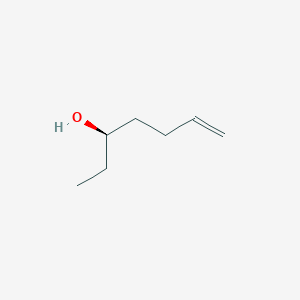
![1-Chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-olhydrochloride](/img/structure/B13556585.png)
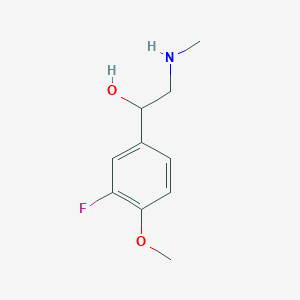
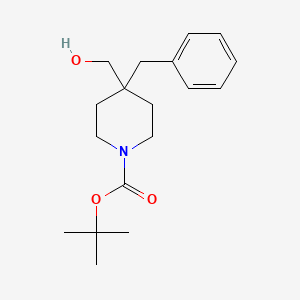

![1-[(Tert-butoxy)carbonyl]-3-ethynylpyrrolidine-3-carboxylic acid](/img/structure/B13556614.png)
![[1-(3-Morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13556624.png)
